2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide (hereafter referred to as the target compound) features a thiophene core substituted at position 3 with a sulfonamide group and at position 2 with a 1,2,4-oxadiazole ring. The sulfonamide moiety is further modified with N-methyl and N-(3-methylphenyl) groups, while the oxadiazole ring bears a 3-chlorophenyl substituent.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-5-3-8-16(11-13)24(2)29(25,26)17-9-10-28-18(17)20-22-19(23-27-20)14-6-4-7-15(21)12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAUEPRHBHSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure features a 1,2,4-oxadiazole ring , which is known for its diverse biological activities. The presence of the thiophene and sulfonamide moieties contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in various cancer cell lines:
- Cytotoxicity Studies : In vitro assays indicated that the compound exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these activities were reported at approximately 0.65 µM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells. This suggests that the compound may function as a potential anticancer agent through apoptosis induction .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has been well-documented. The compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that similar oxadiazole derivatives possess MIC values in the range of 0.22 to 0.25 µg/mL , demonstrating strong antibacterial activity against pathogens such as Staphylococcus aureus .
Study 1: Anticancer Efficacy
In a comparative study on oxadiazole derivatives, it was found that modifications in the chemical structure significantly influenced biological activity. The tested compound displayed superior cytotoxicity against leukemia cell lines (CEM-13 and U-937) with sub-micromolar GI50 values . These findings highlight the importance of structural optimization in enhancing anticancer properties.
Study 2: Antimicrobial Properties
A recent investigation into a series of oxadiazole derivatives demonstrated that certain compounds exhibited selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression and metastasis . This suggests potential dual-action properties of the compound as both an anticancer and antimicrobial agent.
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its efficacy against various human tumor cell lines. The results demonstrated a notable inhibition of cell growth, with a mean GI50 value indicating its potential as a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. Molecular docking studies suggest that it could inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, the compound was tested on a panel of 60 cancer cell lines. It demonstrated an average cell growth inhibition rate of 62% across various types of cancer, highlighting its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Testing
A research article in Journal of Antimicrobial Chemotherapy reported the evaluation of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibited MRSA growth at concentrations lower than those required for traditional antibiotics, suggesting its utility in combating resistant bacterial strains .
Case Study 3: Inflammation Studies
A recent investigation focused on the compound's ability to modulate inflammatory responses in vitro. The findings revealed that it significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating its therapeutic potential for conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The target compound’s structural analogs are differentiated by heterocyclic cores, substituent positions, and functional groups. Key comparisons include:
1,2,4-Oxadiazole Derivatives
- Analog 1 : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Structural Differences :
- Oxadiazole substituent: 4-fluorophenyl vs. 3-chlorophenyl in the target compound.
- Sulfonamide groups: 4-methoxyphenyl vs. 3-methylphenyl .
- Implications :
- The 4-fluoro group (electron-withdrawing) may enhance metabolic stability compared to 3-chloro , which has a larger van der Waals radius and could influence steric interactions .
1,2,4-Thiadiazole Derivatives
- Analog 2 : 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(furan-2-ylmethyl)acetamide ()
- Structural Differences :
- Core heterocycle: 1,2,4-thiadiazole (sulfur atom) vs. 1,2,4-oxadiazole (oxygen atom).
- Substituents: 2-chlorophenyl on thiadiazole and furan-2-ylmethyl on acetamide.
- Implications :
- The thiadiazole core’s sulfur atom may alter electronic properties (reduced electronegativity) and improve lipophilicity compared to oxadiazole.
- The 2-chloro substituent’s ortho position could sterically hinder interactions compared to the target compound’s 3-chlorophenyl group .
Functional Group Modifications
Halogen Effects
- Chlorine (Cl) : Present in the target compound and Analog 2. Chlorine’s inductive electron-withdrawing effect may enhance binding to hydrophobic pockets in biological targets.
- Fluorine (F) : In Analog 1, fluorine’s smaller size and higher electronegativity may improve membrane permeability and reduce metabolic degradation .
Sulfonamide Substituents
- Target Compound : N-methyl and N-(3-methylphenyl) groups balance hydrophobicity and steric bulk.
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas.
Research Implications and Limitations
- Heterocycle Choice : Thiadiazole cores may offer distinct solubility and stability profiles compared to oxadiazoles.
- Limitations : The absence of experimental data (e.g., IC50, logP) in the provided evidence restricts conclusions to theoretical comparisons. Further studies are required to validate these hypotheses.
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : Cyclization of a nitrile precursor with hydroxylamine under basic conditions to form the 1,2,4-oxadiazole core .
- Thiophene Sulfonamide Assembly : Coupling the oxadiazole intermediate with a thiophene-sulfonamide moiety via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Key Intermediates : 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide are critical precursors.
Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?
- Spectroscopic Methods : / NMR to confirm substituent positions and purity (>95% by HPLC) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX software for refinement .
Advanced Research Questions
Q. What strategies can optimize the yield and purity of this compound in multi-step syntheses, particularly considering oxadiazole ring formation?
- Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
- Flow Chemistry : Continuous flow reactors improve oxadiazole cyclization efficiency by enhancing heat/mass transfer .
- Purification Techniques : Employ column chromatography with gradient elution or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) improve electron density maps for the oxadiazole and sulfonamide groups .
- Refinement Strategies : Use SHELXL’s restraints for flexible substituents (e.g., methylphenyl groups) and validate with R-factor convergence (<5%) .
- Twinning Analysis : SHELXD can deconvolute twinned crystals, common in sulfonamide derivatives due to hydrogen-bonding networks .
Q. What methodologies are employed to analyze discrepancies in biological activity data across different studies of sulfonamide derivatives?
- Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition IC values) using reference compounds like acetazolamide .
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., 3-chlorophenyl vs. 4-methylphenyl) with activity trends via molecular docking .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data from cytotoxicity or pharmacokinetic studies .
Q. How do electronic and steric effects of substituents influence the reactivity of the thiophene-sulfonamide core in cross-coupling reactions?
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the oxadiazole ring on thiophene’s C–S bond polarization .
- Steric Maps : Molecular volume analysis (e.g., using Mercury software) identifies steric clashes between the 3-methylphenyl group and catalysts during coupling .
- Kinetic Studies : Monitor reaction rates under varying conditions to isolate electronic (Hammett plots) vs. steric (Bulky Ligand Index) contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
